

Physical and chemical properties of Propyphenazone-d3.

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Propyphenazone-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Propyphenazone-d3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) propyphenazone. This document details experimental protocols for its characterization and illustrates key pathways and workflows relevant to its application in research and drug development.

Propyphenazone-d3 is a valuable tool in pharmacokinetic and metabolic studies. The substitution of three hydrogen atoms with deuterium on the N-methyl group provides a distinct mass signature for use as an internal standard in quantitative analysis by mass spectrometry, without significantly altering its physicochemical or pharmacological properties.[1][2]

Core Physical and Chemical Properties

The physical and chemical properties of **Propyphenazone-d3** are summarized below. Data for the non-deuterated form, propyphenazone, are included for comparison, as specific experimental values for the deuterated analog are often expected to be very similar.[1]

Table 1: General and Physicochemical Properties



Property	Propyphenazone-d3	Propyphenazone
Chemical Name	4-Isopropyl-5-methyl-1- (methyl-d3)-2-phenyl-1,2- dihydro-3H-pyrazol-3-one	4-Isopropyl-1,5-dimethyl-2- phenyl-1,2-dihydropyrazol-3- one
CAS Number	162935-29-7[1]	479-92-5[1]
Molecular Formula	C14H15D3N2O[1]	C14H18N2O[1]
Molecular Weight	233.33 g/mol [1]	230.31 g/mol [1]
Appearance	White to Off-White Solid[1]	White Solid[1]
Melting Point	Not explicitly reported; expected to be similar to Propyphenazone.	100-105 °C[1]
Boiling Point	319.0 ± 25.0 °C at 760 mmHg[3]	319.0 ± 25.0 °C at 760 mmHg
LogP	1.74[3]	1.74

Table 2: Solubility Data (for Propyphenazone)

Solvent	Solubility
Water	Slightly soluble[1]
Ethanol (96%)	Freely soluble[1]
Methylene Chloride	Freely soluble[1]
Chloroform	Soluble[1]
DMSO	≥ 2.6 mg/mL[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **Propyphenazone-d3** are not widely published but would follow the general synthesis of propyphenazone with the use of a



deuterated methylating agent.[4] The following are methodologies for the characterization and analysis of **Propyphenazone-d3**.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined using the capillary method as described in various pharmacopeias.[1]

Methodology:

- A small amount of finely powdered Propyphenazone-d3 is packed into a capillary tube to a height of 2-3 mm.[1]
- The capillary tube is placed in a calibrated melting point apparatus.[1]
- The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[1]
- The temperature range from the point at which the substance begins to melt (onset) to when it is completely molten (clear point) is recorded.[1]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.[1]

Methodology:

- An excess amount of Propyphenazone-d3 is added to a known volume of the desired solvent in a sealed flask.[1]
- The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
- The resulting suspension is filtered to remove any undissolved solid.[1]
- The concentration of **Propyphenazone-d3** in the filtrate is then determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]



High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for determining the purity and concentration of **Propyphenazone-d3**. The following is a general reversed-phase HPLC (RP-HPLC) method.

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[5]
- Mobile Phase: A mixture of a buffer solution (e.g., 20mM Phosphate Buffer, pH 2.5) and an organic solvent (e.g., methanol) in a 40:60 (v/v) ratio is commonly used.[6]
- Flow Rate: 1.0 1.5 mL/min[5]
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 220 nm).[7][8]
- Injection Volume: 20 μL[5]

Methodology:

- Standard Preparation: Prepare a stock solution of **Propyphenazone-d3** reference standard in a suitable solvent (e.g., mobile phase or methanol). Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.[5][9]
- Sample Preparation: Dissolve an accurately weighed amount of the **Propyphenazone-d3** sample in the diluent. The solution should be sonicated and filtered before injection.[5]
- Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. The retention time of **Propyphenazone-d3** is expected to be nearly identical to that of nondeuterated propyphenazone under the same conditions.[6][10]

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the identity and structure of **Propyphenazone-d3**.[2]

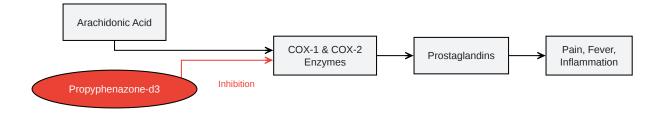


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will be very similar to that of propyphenazone, with the significant absence of the singlet corresponding to the N-methyl protons, confirming deuteration at this position.[2][10]
 - ¹³C NMR: The carbon NMR spectrum will be consistent with the structure, with the signal for the N-methyl carbon showing a characteristic triplet multiplicity due to coupling with deuterium.[10]
 - 2H NMR: A single resonance corresponding to the -CD₃ group should be observed.[10]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The
 mass spectrum of Propyphenazone-d3 will show a molecular ion peak ([M]+ or [M+H]+) that
 is 3 mass units higher than that of propyphenazone. For example, the [M+H]+ ion for
 Propyphenazone-d3 would be expected at approximately m/z 234.[2][10]
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).[1]

Visualizations

Mechanism of Action: COX Inhibition

Propyphenazone, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[9] [11]



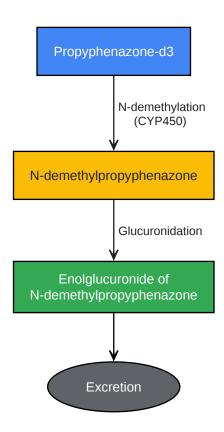


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Caption: **Propyphenazone-d3** inhibits COX enzymes, reducing prostaglandin synthesis.

Metabolic Pathway of Propyphenazone

The primary metabolic pathway of propyphenazone involves N-demethylation, catalyzed by cytochrome P450 enzymes, followed by glucuronidation of the resulting metabolite.[12][13]



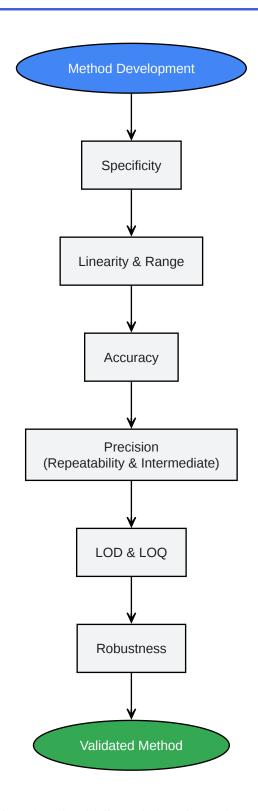
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Caption: Primary metabolic pathway of Propyphenazone.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is crucial to ensure its suitability for its intended purpose and is performed according to ICH guidelines.[5]





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Caption: Workflow for HPLC method validation according to ICH guidelines.



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